molecular formula C9H11BrO2 B8654108 4-Bromo-2-ethyl-5-methoxyphenol

4-Bromo-2-ethyl-5-methoxyphenol

Cat. No.: B8654108
M. Wt: 231.09 g/mol
InChI Key: TUFCZXXCXVFEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethyl-5-methoxyphenol is a brominated phenolic compound characterized by a benzene ring substituted with a bromine atom at position 4, an ethyl group at position 2, and a methoxy group at position 4. Bromophenols are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to act as intermediates in complex reactions .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-2-ethyl-5-methoxyphenol

InChI

InChI=1S/C9H11BrO2/c1-3-6-4-7(10)9(12-2)5-8(6)11/h4-5,11H,3H2,1-2H3

InChI Key

TUFCZXXCXVFEOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents, molecular formulas, and inferred properties of 4-Bromo-2-ethyl-5-methoxyphenol with structurally related bromophenols from the evidence:

Compound Name Substituents (Positions) Molecular Formula Key Features
This compound 4-Br, 2-Ethyl, 5-OMe C₉H₁₁BrO₂ Ethyl group enhances lipophilicity; methoxy and bromine modulate reactivity
4-Bromo-5-(chloromethyl)-2-methoxyphenol 4-Br, 5-CH₂Cl, 2-OMe C₈H₈BrClO₂ Chloromethyl group introduces polarity and reactivity (e.g., nucleophilic substitution)
4-Bromo-5-isopropyl-2-methylphenol 4-Br, 5-iPr, 2-Me C₁₀H₁₃BrO Bulky isopropyl and methyl groups reduce solubility in polar solvents
4-Bromo-2-methoxyphenol 4-Br, 2-OMe, 5-H C₇H₇BrO₂ Simpler structure; higher polarity due to lack of alkyl chains
Key Observations:
  • Lipophilicity: The ethyl group in this compound likely increases its lipophilicity compared to the chloromethyl analog and the simpler 4-Bromo-2-methoxyphenol . This property is critical in drug design for membrane permeability.
  • Reactivity : The chloromethyl group in is highly reactive, enabling further functionalization (e.g., nucleophilic substitution), whereas the ethyl group may stabilize the compound against electrophilic attacks.

Physical Properties (Inferred)

  • Solubility: Ethyl and methoxy groups balance polarity, suggesting moderate solubility in organic solvents (e.g., ethanol, DCM) but poor aqueous solubility.
  • Melting Point : Likely higher than due to increased molecular weight but lower than due to reduced steric hindrance.

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